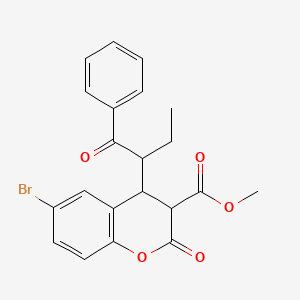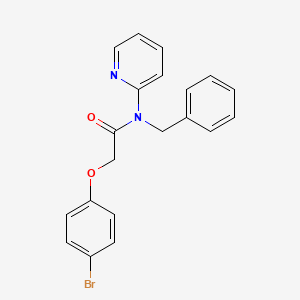![molecular formula C16H23N3OS B4020281 1-ethyl-N-isobutyl-N-[(3-methyl-2-thienyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4020281.png)
1-ethyl-N-isobutyl-N-[(3-methyl-2-thienyl)methyl]-1H-pyrazole-3-carboxamide
Vue d'ensemble
Description
Pyrazole derivatives are a class of organic compounds known for their diverse chemical properties and potential applications in various fields, including pharmaceuticals, agriculture, and materials science. The specific compound "1-ethyl-N-isobutyl-N-[(3-methyl-2-thienyl)methyl]-1H-pyrazole-3-carboxamide" falls into this category, characterized by its pyrazole core, a five-membered ring structure containing nitrogen atoms.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multi-step chemical reactions, starting from simple precursors to achieve the desired substitution pattern on the pyrazole ring. A common approach includes the reaction of ethyl 2-ethoxymethylene-3-oxo-4,4,4-trifluorobutanoate with thiosemicarbazide, followed by further functionalization through reactions with alpha-bromoketones or chloroacetyl chloride, leading to various substituted pyrazole carboxamides (Donohue et al., 2002).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including the position of substituents on the pyrazole ring, plays a crucial role in determining their chemical reactivity and interaction with biological targets. X-ray crystallography and NMR spectroscopy are commonly used techniques for structural characterization. These studies reveal the geometric parameters and conformational preferences of the molecules, which are essential for understanding their chemical behavior and potential applications (Köysal et al., 2005).
Chemical Reactions and Properties
Pyrazole derivatives undergo a variety of chemical reactions, including nucleophilic substitution, cycloaddition, and electrophilic aromatic substitution, which allow for further functionalization and complexity building. The reactivity of these compounds is influenced by the nature of the substituents on the pyrazole ring, with electron-donating groups typically increasing reactivity towards electrophilic reagents. The synthesis and functionalization pathways offer insights into the diverse chemical properties of pyrazole derivatives (Martins et al., 2002).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as melting point, solubility, and stability, are determined by their molecular structure. For instance, the introduction of bulky substituents can affect the compound's crystallinity and melting point, while polar functional groups influence solubility in various solvents. These properties are critical for the practical application and formulation of these compounds in various domains (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity of pyrazole derivatives, are significantly impacted by the substituents attached to the pyrazole ring. Electronegative groups can affect the electron density distribution within the molecule, influencing its interaction with other chemical species. Understanding these properties is essential for predicting the behavior of these compounds in chemical reactions and biological systems (Shealy et al., 1971).
Propriétés
IUPAC Name |
1-ethyl-N-(2-methylpropyl)-N-[(3-methylthiophen-2-yl)methyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c1-5-19-8-6-14(17-19)16(20)18(10-12(2)3)11-15-13(4)7-9-21-15/h6-9,12H,5,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUKDZJTXKRIEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N(CC2=C(C=CS2)C)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-N-isobutyl-N-[(3-methyl-2-thienyl)methyl]-1H-pyrazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{bis[4,6-dihydroxy-2-(methylthio)-5-pyrimidinyl]methyl}benzoic acid](/img/structure/B4020203.png)
![2-[4-({[4-(acetylamino)phenyl]sulfonyl}imino)-1,3,5-triazinan-1-yl]ethyl 4-nitrobenzoate](/img/structure/B4020213.png)

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4020223.png)
![N-[2-(cyclohexylthio)ethyl]-3-nitrobenzamide](/img/structure/B4020224.png)
![N-(4-ethylphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B4020226.png)




![5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]-2-pyrazinamine](/img/structure/B4020272.png)
![ethyl 2-chloro-5-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B4020275.png)

![N-(1-{[(2,4-difluorophenyl)amino]carbonyl}-2-methylpropyl)-3,5,7-trimethyl-1-adamantanecarboxamide](/img/structure/B4020287.png)